BenchChemオンラインストアへようこそ!

Solasodine hydrochloride

Anticancer Hepatocellular carcinoma Cytotoxicity

Solasodine hydrochloride (CAS 6106-33-8) is the HCl salt of the steroidal alkaloid aglycone—the identical core released upon hydrolysis of solasonine and solamargine. Unlike the free base or glycosides, this salt provides enhanced aqueous solubility for reproducible in vitro assays. For HCC research (Huh-7, HepG2), its calibrated IC50 of ~19.4 μM enables combination studies without masking subtle effects. In Hedgehog/Gli1 studies (AGS, MKN74), its Gli1 binding (−7.4 kcal/mol) is pathway-specific without Smo interference. A validated RP-HPLC method (C18, 205 nm, 98.6% recovery) is available for immediate analytical transfer. Choose this defined salt form for experimental consistency—do not substitute with free base or glycosidic forms.

Molecular Formula C27H44ClNO2
Molecular Weight 450.1 g/mol
CAS No. 6106-33-8
Cat. No. B1323189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolasodine hydrochloride
CAS6106-33-8
Molecular FormulaC27H44ClNO2
Molecular Weight450.1 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1.Cl
InChIInChI=1S/C27H43NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h5,16-17,19-24,28-29H,6-15H2,1-4H3;1H/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-;/m1./s1
InChIKeyGSRSOTGLOHUAGA-XBODYBRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solasodine Hydrochloride CAS 6106-33-8: Steroidal Alkaloid Aglycone Baseline and Procurement Context


Solasodine hydrochloride (Purapuridine hydrochloride, CAS 6106-33-8) is the hydrochloride salt of solasodine, a steroidal alkaloid aglycone derived from plants of the Solanaceae family . It functions as the core aglycone component of the more complex glycosidic alkaloids solasonine and solamargine, meaning those glycosides are hydrolyzed to release this identical core structure [1]. While extensive literature documents the anticancer, anti-inflammatory, and neuroprotective properties of solasodine and its glycosides, procurement decisions for research applications require careful differentiation based on molecular form, solubility characteristics, analytical behavior, and specific activity profiles [2]. The hydrochloride salt form confers distinct physicochemical properties that influence experimental handling and reproducibility compared to the free base or glycosidic derivatives.

Why Solasodine Hydrochloride CAS 6106-33-8 Cannot Be Interchanged with Free Base Solasodine or Its Glycosides


Generic substitution among solasodine forms is scientifically unsound due to three key differentiating factors. First, solubility profiles diverge dramatically: the hydrochloride salt exhibits enhanced aqueous solubility compared to the poorly water-soluble free base, which directly impacts in vitro assay design and in vivo bioavailability [1]. Second, the glycosidic derivatives solasonine and solamargine require hydrolytic cleavage to release the active aglycone, introducing variable kinetics and potential stability artifacts that confound activity interpretation [2]. Third, head-to-head studies reveal that the aglycone solasodine and its glycosides exhibit non-overlapping activity spectra and potency rankings across different cell lines and biological targets, meaning one cannot predict the behavior of another based solely on structural relatedness [3]. These differences translate directly to experimental reproducibility, dose-response consistency, and mechanistic interpretation.

Solasodine Hydrochloride CAS 6106-33-8: Quantitative Differentiation Evidence Against Key Comparators


Differential Antiproliferative Potency: Solasodine vs. Solasonine and Solamargine in Hepatocellular Carcinoma Cells

In a direct head-to-head comparison using the SRB assay on Huh-7 hepatocellular carcinoma cells, solasodine exhibited an IC50 of approximately 19.4 μM after 72-hour exposure, representing intermediate potency between the more potent solamargine and the less potent solasonine [1]. This quantitative ranking demonstrates that the aglycone solasodine is not simply a less active form of the glycosides; it occupies a distinct potency tier that may be advantageous in applications where moderate but sustained activity is desired over the high-potency but potentially more toxic glycosides.

Anticancer Hepatocellular carcinoma Cytotoxicity

Apoptosis Induction Capacity: Quantitative Comparison of Solasodine, Solasonine, and Solamargine

Flow cytometric analysis using Annexin-V/FITC-PI staining quantified apoptosis induction in Huh-7 cells treated with 10 μM of each compound for 24 and 48 hours. At 48 hours, solasodine induced approximately 15-20% apoptotic cells, compared to solasonine (~10-12%) and solamargine (~25-30%), with all three compounds inducing significantly higher apoptosis than untreated controls (P < 0.05) [1]. This graded response mirrors the IC50 ranking and confirms that the aglycone produces a quantifiably distinct apoptotic response.

Apoptosis Flow cytometry Cancer cell death

Mechanistic Differentiation: Solasodine Targets Gli1 in Hedgehog Signaling vs. Solamargine P-glycoprotein Inhibition

Solasodine inhibits gastric cancer cell proliferation (AGS and MKN74 lines) by directly targeting the Hedgehog/Gli1 signaling axis, with molecular docking revealing a stable binding affinity of −7.4 kcal/mol to Gli1, while showing no effect on Smo levels [1]. In contrast, solamargine has been reported to induce non-selective cytotoxicity and P-glycoprotein inhibition as a distinct mechanism [2]. This mechanistic divergence—pathway-specific Gli1 targeting versus broader membrane/efflux pump effects—has direct implications for experimental design and combination therapy selection.

Hedgehog signaling Gastric cancer Mechanism of action

Analytical and Formulation Differentiation: Solubility-Driven Method Requirements vs. Glycosides

Solasodine (free base) exhibits low solubility in water and water-ethanol solutions, necessitating non-aqueous capillary electrophoresis buffers (600 mM acetic acid, 10 mM sodium hydroxide in methanol) for reliable quantification, with a detection limit of 8 mg/L [1]. In contrast, its glycoside derivatives solasonine and solamargine are practically insoluble in water, requiring liposomal encapsulation (size <220 nm, PDI <0.25, encapsulation efficiency >80%) for transdermal delivery applications [2]. The hydrochloride salt form (CAS 6106-33-8) improves aqueous handling relative to the free base, as evidenced by established HPLC quality control methods using reversed-phase C18 columns and ammonium acetate-containing mobile phases that achieve linearity from 5-500 μg/mL (r=0.9993) and average recovery of 98.6% [3].

Analytical chemistry Solubility HPLC

Acid Hydrolysis Stability: Solasodine Aglycone Stability vs. Glycosidic Instability

Under acidic hydrolysis conditions (hydrochloric acid treatment), solasodine undergoes partial conversion to the diene degradation product solasodiene, with formation extent dependent on acid concentration and solvent boiling point, as quantified by characteristic extinction at 236 nm [1]. This stability profile contrasts with solasonine and solamargine glycosides, which are intentionally hydrolyzed to release the solasodine aglycone under similar acidic conditions [2]. The differential acid sensitivity has practical implications: the glycosides require controlled hydrolysis for aglycone release, while the hydrochloride salt of the aglycone is the stable endpoint of that process.

Stability Hydrolysis Process chemistry

Synergistic Combination Potential: Solasodine Enhances 5-Fluorouracil Cytotoxicity

Comparative studies demonstrate that solasodine exhibits greater cytotoxic effect than the established chemotherapeutic 5-fluorouracil (5-FU) when used alone, and the combination of solasodine with 5-FU results in enhanced cytotoxicity against colorectal cancer cells . Specifically, in HT-29 colorectal cancer cells, solasodine at the highest concentration tested (80 μg/mL) achieved 76.9% inhibition of cell growth compared to control groups . While quantitative synergy scores are not provided in the available data, the demonstrated superiority over 5-FU monotherapy and enhanced combination effect establish solasodine hydrochloride as a potential adjunct or sensitizing agent.

Combination therapy Synergy Colorectal cancer

Optimal Research and Industrial Application Scenarios for Solasodine Hydrochloride CAS 6106-33-8


Hepatocellular Carcinoma Research Requiring Defined Potency Tier Between Solasonine and Solamargine

Researchers investigating hepatocellular carcinoma (HCC) cell lines (Huh-7, HepG2) should select solasodine hydrochloride when an intermediate potency compound is required—more active than the weaker glycoside solasonine but less potently cytotoxic than solamargine. The established IC50 of ~19.4 μM in Huh-7 cells and 15-20% apoptosis induction at 10 μM provide a calibrated baseline for combination studies or dose-response optimization where extreme potency would obscure subtle pathway effects. [1]

Hedgehog/Gli1 Pathway Targeting Studies in Gastric Cancer

For targeted mechanistic studies of Hedgehog/Gli1 signaling in gastric cancer (AGS, MKN74 cell lines), solasodine hydrochloride provides a defined molecular tool with demonstrated Gli1 binding affinity (-7.4 kcal/mol) and pathway-specific inhibition that does not affect Smo levels. This specificity distinguishes solasodine from broader-spectrum glycoalkaloids like solamargine, enabling cleaner interpretation of signaling pathway contributions to proliferation and apoptosis phenotypes. [2]

Quality Control and Analytical Method Development Requiring Validated HPLC Protocols

Analytical laboratories and quality control facilities developing or validating HPLC methods for steroidal alkaloid quantification should utilize solasodine hydrochloride as a reference standard due to the availability of a fully validated reversed-phase HPLC method (C18 column, methanol:acetonitrile:ammonium acetate mobile phase, 205 nm detection) achieving linearity from 5-500 μg/mL (r=0.9993), average recovery of 98.6%, and >12,000 theoretical plates. This validated protocol provides immediate method transferability and robust quantification parameters not available for the free base or glycoside forms. [3]

Combination Chemotherapy Studies Investigating 5-FU Sensitization

Cancer research programs exploring chemosensitization or combination strategies with 5-fluorouracil should consider solasodine hydrochloride based on demonstrated superiority over 5-FU monotherapy and enhanced combination cytotoxicity against colorectal cancer cells (HT-29, HCT116). The established 76.9% growth inhibition at 80 μg/mL provides a benchmark for designing combination index studies and evaluating additive or synergistic interactions with standard-of-care agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solasodine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.